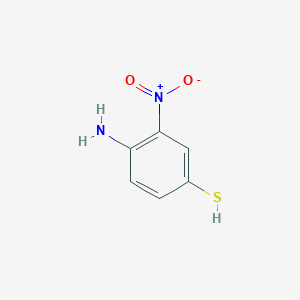

4-amino-3-nitrobenzenethiol

Descripción

Aromatic compounds containing both nitro (-NO2) and amino (-NH2) groups, along with a thiol (-SH) functional group, represent a unique class of molecules with diverse chemical reactivity and potential applications. The interplay of these functional groups on a benzene (B151609) ring gives rise to a rich and complex chemical profile.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-amino-3-nitrobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2S/c7-5-2-1-4(11)3-6(5)8(9)10/h1-3,11H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPNJXBNZEBESNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80465370 | |

| Record name | Benzenethiol, 4-amino-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80465370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80983-47-7 | |

| Record name | Benzenethiol, 4-amino-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80465370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 4 Amino 3 Nitrobenzenethiol

Strategies for Thiol Group Introduction on Nitro-Substituted Aromatic Systems

The introduction of a thiol (-SH) group onto a nitro-substituted aromatic ring is a critical step in the synthesis of 4-amino-3-nitrobenzenethiol. Several strategies can be employed, each with distinct advantages and challenges.

One common method involves the use of diazonium salts. lkouniv.ac.in An appropriately substituted aromatic amine can be converted to a diazonium salt, which is then reacted with a sulfur-containing nucleophile. For instance, treating a diazonium salt with potassium ethyl xanthate followed by hydrolysis can effectively introduce a thiol group. lkouniv.ac.in

Another powerful strategy is Nucleophilic Aromatic Substitution (SNAr). The presence of a strong electron-withdrawing group, such as a nitro group, activates the aromatic ring towards attack by nucleophiles. mdpi.com This allows for the displacement of a leaving group, typically a halogen, by a sulfur nucleophile like sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis. mdpi.comlibretexts.org The nitro group itself can also act as a leaving group in SNAr reactions under certain conditions, displaced by a thiolate nucleophile. mdpi.comresearchgate.net

A third approach is the reduction of a corresponding disulfide compound (Ar-S-S-Ar). If the disulfide precursor, bis(4-amino-3-nitrophenyl) disulfide, is accessible, it can be cleaved reductively to yield two molecules of the target thiol. Common reducing agents for this transformation include zinc in acetic acid or sodium borohydride.

Table 1: Summary of Thiol Group Introduction Strategies

| Method | Reagents | Key Features |

|---|---|---|

| Diazonium Salt Reaction | NaNO₂, HCl; then Potassium Ethyl Xanthate, followed by hydrolysis | Versatile method starting from an amino precursor. lkouniv.ac.in |

| Nucleophilic Aromatic Substitution (SNAr) | NaSH or Thiourea on a halo-nitroaromatic precursor | Effective due to activation by the nitro group. mdpi.com |

Approaches for Amino Group Installation on Nitro-Substituted Aromatic Systems

The most prevalent and direct method for installing an amino group on a nitro-substituted aromatic system is the reduction of a nitro group. This transformation is fundamental in aromatic chemistry due to the ease of nitration and the versatility of the resulting amine. masterorganicchemistry.comcsbsju.edu

A wide array of reducing agents can accomplish this conversion. Catalytic hydrogenation using hydrogen gas (H₂) over a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel is a common and clean method. masterorganicchemistry.comacs.org Transfer hydrogenation, using hydrogen donors like hydrazine (B178648) or triethylsilane in the presence of a catalyst, offers an alternative that avoids the need for high-pressure hydrogen gas. organic-chemistry.org

Alternatively, stoichiometric reduction using metals in acidic media is a classic and effective approach. csbsju.edu Combinations like tin (Sn) or iron (Fe) in hydrochloric acid (HCl) are frequently used. masterorganicchemistry.com These methods are robust but can generate significant metallic waste. organic-chemistry.org Other systems, such as samarium metal or complexes of chromium, have also been developed for chemoselective nitro reductions. organic-chemistry.org The primary challenge in the context of this compound synthesis is achieving selective reduction if a dinitro precursor is used or preventing side reactions with the thiol group, which is susceptible to oxidation. nih.gov

Less common methods include the nucleophilic substitution of a halogen on a nitro-activated ring with ammonia (B1221849) or an amine source, though this often requires harsh conditions of high temperature and pressure.

Multi-step Synthesis Pathways Involving Aromatic Nitration and Reduction/Sulfurization

The synthesis of this compound is inherently a multi-step process, typically commencing from readily available monosubstituted or disubstituted benzenes. The order of reactions is dictated by the directing effects of the substituents. libretexts.orglibretexts.org The amino group is a strongly activating ortho-, para-director, the thiol group is also an ortho-, para-director, and the nitro group is a deactivating meta-director. masterorganicchemistry.comcsbsju.edu

Pathway A: Starting from p-Nitroaniline

A logical route can be adapted from the synthesis of similar compounds like 4-amino-3-nitrobenzaldehyde (B1281796). researchgate.net

Protection of the Amine: The amino group of p-nitroaniline is first protected, for example, by acetylation with acetic anhydride (B1165640) to form 4-nitroacetanilide. This prevents oxidation of the amine in the subsequent nitration step and moderates its directing effect. masterorganicchemistry.com

Nitration: The 4-nitroacetanilide is then nitrated using a mixture of nitric acid and sulfuric acid. The acetamido group directs the incoming nitro group to the ortho position (position 3), yielding 3,4-dinitroacetanilide.

Sulfurization: The 3,4-dinitroacetanilide can then undergo nucleophilic aromatic substitution. The nitro group at position 4 is activated by the nitro group at position 3, making it susceptible to displacement by a sulfur nucleophile to introduce a thiol or disulfide group.

Reduction and Deprotection: A final step would involve the selective reduction of the nitro group at position 4 to an amine and the cleavage of the disulfide (if formed), along with the hydrolysis of the acetamide (B32628) protecting group. This step is complex due to the multiple reducible functional groups.

Pathway B: Starting from 4-Chloronitrobenzene

Amination: 4-Chloronitrobenzene can be reacted with ammonia under pressure to install the amino group, yielding p-nitroaniline. This proceeds via nucleophilic aromatic substitution.

Protection and Nitration: As in Pathway A, the resulting p-nitroaniline would be protected and then nitrated to introduce the second nitro group at the 3-position.

Thiolation via Diazonium Salt: The protected 4-amino-3-nitroaniline derivative could then be selectively reduced or manipulated to form a diazonium salt from the desired amino group, which is then converted to the thiol group. lkouniv.ac.in Careful control of regioselectivity is paramount.

Mechanistic Studies of Key Synthetic Transformations

Understanding the mechanisms of the core reactions is crucial for optimizing the synthesis of this compound.

Electrophilic Aromatic Nitration: This reaction proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺) from the dehydration of nitric acid by sulfuric acid. libretexts.org The nitronium ion is then attacked by the π-electron system of the aromatic ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A base (like HSO₄⁻) then abstracts a proton from the ring, restoring aromaticity and yielding the nitroaromatic product. libretexts.orgsavemyexams.com

Nitro Group Reduction: The reduction of nitroarenes is a stepwise process. According to Haber's model for electrochemical reduction, the reaction can follow two main pathways. A direct route involves the sequential reduction from the nitro group (R-NO₂) to a nitroso group (R-NO), then to a hydroxylamine (B1172632) (R-NHOH), and finally to the amine (R-NH₂). rsc.org An alternative "condensation" pathway involves the reaction between the nitroso and hydroxylamine intermediates to form an azoxy compound (R-N(O)=N-R), which is further reduced to an azo compound (R-N=N-R) and then a hydrazo compound (R-NH-NH-R) before cleaving to form two equivalents of the amine. rsc.org The operative mechanism depends heavily on the specific reducing agent and reaction conditions. rsc.org

Nucleophilic Aromatic Substitution (SNAr) for Thiolation: When a nitro-activated aryl halide reacts with a sulfur nucleophile, the mechanism involves two steps. First, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate called a Meisenheimer complex. mdpi.com The negative charge is delocalized onto the electron-withdrawing nitro group. In the second step, the leaving group (e.g., halide) is expelled, and the aromaticity of the ring is restored. ebsco.com

Comparative Analysis of Synthetic Efficiency and Selectivity

| Feature | Pathway A (from p-Nitroaniline) | Pathway B (from 4-Chloronitrobenzene) |

| Starting Material | p-Nitroaniline | 4-Chloronitrobenzene |

| Key Steps | Amine protection, nitration, SNAr, reduction/deprotection. | Amination, protection, nitration, diazonium reaction. |

| Selectivity Challenges | Controlling the SNAr reaction to displace the correct nitro group and selectively reducing only one of two nitro groups. | Regiocontrol during the diazonium salt formation and reaction. |

| Efficiency | Potentially fewer steps if a suitable SNAr reaction can be found for dinitro precursors. However, managing the selectivity of multiple reduction/deprotection steps can lower the overall yield. | May involve more steps but could offer better control over the introduction of each functional group individually. |

| Reagent Considerations | Uses standard nitrating and protecting agents. The multi-functional reduction step is the most critical. | Requires handling ammonia under pressure for the initial amination. Diazonium salts are unstable and must be handled at low temperatures. lkouniv.ac.in |

Catalytic hydrogenation is generally preferred for nitro reductions from an environmental and efficiency standpoint over metal/acid reductions, as it often produces cleaner reactions with higher yields and easier workup. organic-chemistry.orgrsc.org However, the catalyst can be poisoned by sulfur compounds, which is a significant consideration for any route where the thiol group is introduced before the reduction step.

Isolation and Purification Techniques in Synthetic Protocols

The successful synthesis of this compound relies on effective isolation and purification of intermediates and the final product.

Filtration: Solid products, such as the protected nitro intermediates or the final compound if it precipitates, are typically isolated from the reaction mixture by vacuum filtration. The collected solid is then washed with a suitable solvent to remove soluble impurities. mdpi.com

Extraction: Liquid-liquid extraction is used to separate the desired product from a reaction mixture, often after neutralization or pH adjustment. google.com For example, after an acidic workup, the product can be extracted into an organic solvent like ethyl acetate.

Crystallization: Recrystallization is a primary method for purifying solid organic compounds. mdpi.com The crude product is dissolved in a hot solvent in which it is highly soluble and then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. Ethanol is a common solvent for recrystallizing such aromatic compounds. mdpi.com

Chromatography: For difficult separations or to achieve very high purity, column chromatography is employed. A solution of the crude product is passed through a column packed with a stationary phase, such as silica (B1680970) gel. An eluent (solvent or solvent mixture) carries the components of the mixture down the column at different rates, allowing for their separation. Thin-Layer Chromatography (TLC) is used extensively to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography.

Advanced Spectroscopic and Structural Characterization in Research

Vibrational Spectroscopy Applications in Elucidating Molecular Structure and Bonding

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, provides profound insights into the functional groups and bonding architecture of 4-amino-3-nitrobenzenethiol by probing the vibrational modes of its atoms.

Fourier-Transform Infrared (FTIR) Spectroscopy Methodologies

FTIR spectroscopy is a fundamental tool for identifying the characteristic functional groups within the this compound molecule. The analysis of its FTIR spectrum reveals distinct absorption bands corresponding to the various vibrational motions of its constituent groups. rsc.org Key spectral features include the stretching vibrations of the amino (N-H), nitro (N-O), and thiol (S-H) groups, as well as vibrations originating from the benzene (B151609) ring.

In a typical analysis, the spectrum of this compound would be recorded and compared against known vibrational frequencies for these functional groups. The presence and position of these bands serve as a fingerprint for the molecule, confirming the successful synthesis and purity of the compound. rsc.org

Table 1: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (NH₂) | N-H Symmetric & Asymmetric Stretching | 3300 - 3500 |

| Thiol (S-H) | S-H Stretching | 2550 - 2600 |

| Nitro (NO₂) | Asymmetric N-O Stretching | 1500 - 1570 |

| Nitro (NO₂) | Symmetric N-O Stretching | 1300 - 1370 |

| Benzene Ring | C=C Stretching | 1450 - 1600 |

Note: The exact positions of these peaks can be influenced by the molecular environment and intermolecular interactions.

Raman Spectroscopy Techniques, including Surface-Enhanced Raman Scattering (SERS)

Raman spectroscopy offers complementary information to FTIR, particularly for symmetric vibrations and the carbon skeleton. While standard Raman spectra of this compound can be acquired, the technique of Surface-Enhanced Raman Scattering (SERS) provides a significant enhancement of the Raman signal, allowing for the analysis of minute quantities of the material. This enhancement is achieved by adsorbing the molecule onto a nanostructured metallic surface, typically silver or gold. researchgate.netsnu.ac.kr

Research into the SERS of related compounds, such as 4-nitrobenzenethiol (4-NBT) and 4-aminobenzenethiol (4-ABT), is extensive. researchgate.netacs.org These studies often focus on plasmon-catalyzed reactions, where laser irradiation can induce the reduction of the nitro group of 4-NBT to an amino group, forming 4-ABT. researchgate.netresearchgate.net The appearance of new vibrational bands, particularly those associated with the amino group and changes in the aromatic ring vibrations, can be monitored in real-time. acs.org

For this compound, a SERS analysis would be particularly insightful. The thiol group provides a natural anchor for binding to the metallic SERS substrate. The resulting spectrum would feature enhanced signals for the vibrations of the nitro and amino groups, as well as the aromatic ring, providing detailed structural information. researchgate.net The technique is highly sensitive to the orientation of the molecule on the surface and any charge-transfer interactions between the molecule and the metal. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for mapping the carbon-hydrogen framework of a molecule. Through ¹H and ¹³C NMR, the chemical environment of each proton and carbon atom in this compound can be determined, confirming the connectivity and substitution pattern of the aromatic ring.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides definitive information about the number and arrangement of protons in the molecule. rsc.org The aromatic region of the spectrum is particularly diagnostic. Due to the substitution pattern on the benzene ring, three distinct proton signals are expected. The electronic effects of the amino (-NH₂) group (electron-donating) and the nitro (-NO₂) group (electron-withdrawing) cause these protons to resonate at different chemical shifts.

The splitting pattern (multiplicity) of these signals, governed by spin-spin coupling with neighboring protons, confirms their relative positions. Additionally, exchangeable protons from the amino (NH₂) and thiol (SH) groups will appear as distinct signals, which often present as broad singlets.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | High (downfield) | Singlet (or narrow doublet) | N/A (or small J) |

| H-5 | Intermediate | Doublet of doublets | J(H5-H6) ≈ 8-9, J(H5-H2) ≈ 2-3 |

| H-6 | Low (upfield) | Doublet | J(H6-H5) ≈ 8-9 |

| -NH₂ | Variable | Broad Singlet | N/A |

Note: Predictions are based on standard substituent effects on a benzene ring. Actual values may vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations

Complementing the proton data, ¹³C NMR spectroscopy maps the carbon skeleton of the molecule. For this compound, six distinct signals are expected in the aromatic region of the spectrum, as each carbon atom on the benzene ring is in a unique chemical environment due to the lack of symmetry.

The chemical shifts of these carbon signals are highly sensitive to the attached functional groups. Carbons bonded to the electron-withdrawing nitro group (C-3) and the electron-donating amino group (C-4) will show significant shifts from the standard benzene resonance (~128 ppm). The carbon attached to the thiol group (C-1) will also have a characteristic chemical shift.

Table 3: Predicted ¹³C NMR Resonances for this compound

| Carbon Atom | Substituent | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| C-1 | -SH | ~120-130 |

| C-2 | -H | ~125-135 |

| C-3 | -NO₂ | ~140-150 |

| C-4 | -NH₂ | ~145-155 |

| C-5 | -H | ~115-125 |

Note: Predicted chemical shifts are approximate and based on additive models for substituent effects.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is employed to determine the precise molecular weight of this compound and to gain structural information from its fragmentation patterns under ionization. The molecular formula is C₆H₆N₂O₂S, corresponding to a monoisotopic mass of approximately 170.01 Da. chemspider.com

In a typical mass spectrum, a peak corresponding to the molecular ion (M⁺˙) would be observed at an m/z (mass-to-charge ratio) of 170. This confirms the molecular weight of the compound. The molecule then undergoes fragmentation, breaking apart in a predictable manner. The analysis of these fragments provides corroborating evidence for the molecular structure. Common fragmentation pathways for nitroaromatic compounds include the loss of neutral molecules like NO and NO₂. nih.govresearchgate.net

Table 4: Expected Key Ions in the Mass Spectrum of this compound

| Ion | m/z (Mass/Charge) | Identity/Origin |

|---|---|---|

| [M]⁺˙ | 170 | Molecular Ion |

| [M - NO]⁺ | 140 | Loss of nitric oxide |

| [M - NO₂]⁺ | 124 | Loss of nitrogen dioxide |

| [M - SH]⁺ | 137 | Loss of thiol radical |

Note: The relative intensities of these fragment ions depend on the ionization technique and energy used. The presence of a sulfur atom would also produce a characteristic isotopic peak at M+2, albeit at a low intensity (~4.4% of the M peak).

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. wikipedia.orgchemyx.com This method is particularly useful for analyzing complex mixtures and determining the molecular weight of individual components. wikipedia.org In the context of this compound and related nitroaromatic compounds, LC-MS is frequently employed for trace-level analysis due to its high sensitivity and selectivity. rsc.org

For many nitroaromatic compounds, which can be neutral and lack efficient ionization, chemical derivatization is a common strategy to enhance MS detection sensitivity. rsc.org This often involves reducing the nitro group to an amino group, which is more readily ionizable. rsc.org The resulting arylamines can then be analyzed by LC-MS, often using techniques like electrospray ionization (ESI). nih.govunimi.it

Table 1: LC-MS Parameters for Analysis of Related Compounds

| Parameter | Value/Description | Source |

| Technique | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) | chemyx.com |

| Ionization | Electrospray Ionization (ESI) | unimi.it |

| Mobile Phase | Acetonitrile, water, and a modifier like formic acid for MS compatibility. | sielc.com |

| Application | Separation and identification of components in a mixture, pharmacokinetic studies. wikipedia.org | |

| Derivatization | Reduction of nitro group to amino group to improve ionization efficiency. rsc.org |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) combines gas chromatography for separating volatile compounds with mass spectrometry for their identification. wikipedia.orgspectroinlets.com The sample is vaporized and separated in a column before being ionized and fragmented in the mass spectrometer, which detects fragments based on their mass-to-charge ratio. wikipedia.org

While direct GC-MS analysis of thermally labile compounds like some nitroaromatics can be challenging due to potential degradation at high temperatures, it is a valuable tool for analyzing their more volatile derivatives. wikipedia.orgoup.com For instance, if this compound is converted to a more volatile derivative, GC-MS can provide detailed structural information. rsc.org The technique is widely used for the analysis of various organic compounds, including environmental pollutants and in forensic science. wikipedia.orgthermofisher.com

Table 2: Typical GC-MS Operating Conditions

| Parameter | Value/Description | Source |

| Injection Port Temp. | Up to 300°C | wikipedia.org |

| Carrier Gas | Inert gas such as Helium or Nitrogen | etamu.edu |

| Column | Capillary column with a stationary phase like 5% phenyl polysiloxane. | wikipedia.org |

| Ionization Mode | Electron Ionization (EI) | oup.com |

| Detector | Quadrupole or Ion Trap Mass Analyzer | thermofisher.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Probing

Ultraviolet-visible (UV-Vis) spectroscopy is a key technique for investigating the electronic structure of molecules. It measures the absorption of UV or visible light, which corresponds to the excitation of electrons to higher energy orbitals. For aromatic compounds like this compound, the absorption bands in the UV-Vis spectrum provide information about the π-electron system and the presence of chromophoric groups such as the nitro group. scielo.org.za

The UV-Vis spectrum of nitrobenzene (B124822), a related compound, shows characteristic absorption bands. acs.org Theoretical calculations, such as those using time-dependent density functional theory (TD-DFT), can be used to interpret the experimental spectra and assign electronic transitions. scielo.org.zaresearchgate.net For instance, the absorption peaks can be correlated with transitions between molecular orbitals, like the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). scielo.org.za

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction (XRD) is an essential technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. uol.de By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise coordinates of each atom in the unit cell can be determined, providing detailed information about bond lengths, bond angles, and intermolecular interactions. uol.de

For a compound like this compound, a single-crystal X-ray diffraction study would yield definitive information about its solid-state conformation. uol.de Such studies have been performed on related polynitrobenzene derivatives to understand their structural characteristics and the influence of different functional groups on their crystal packing. rsc.orgacademie-sciences.fr The data obtained from single-crystal XRD is crucial for understanding the structure-property relationships of the material. ijert.org

Table 3: Information Obtained from Single-Crystal XRD

| Parameter | Description | Source |

| Unit Cell Parameters | Dimensions and angles of the smallest repeating unit of the crystal. | uol.de |

| Atomic Coordinates | The x, y, and z positions of each atom within the unit cell. | uol.de |

| Bond Lengths & Angles | Precise measurements of the distances and angles between atoms. | uol.de |

| Intermolecular Interactions | Identification of hydrogen bonds and other non-covalent interactions that stabilize the crystal structure. | academie-sciences.fr |

Elemental Analysis Techniques (e.g., CHNS)

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur (CHNS) in a compound. This technique is fundamental for confirming the empirical formula of a newly synthesized compound like this compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula (C₆H₆N₂O₂S) to verify the purity and identity of the sample. researchgate.net

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.01 | 6 | 72.06 | 42.37% |

| Hydrogen | H | 1.01 | 6 | 6.06 | 3.56% |

| Nitrogen | N | 14.01 | 2 | 28.02 | 16.47% |

| Oxygen | O | 16.00 | 2 | 32.00 | 18.81% |

| Sulfur | S | 32.07 | 1 | 32.07 | 18.85% |

| Total | 170.21 | 100.00% |

Capillary Electrophoresis (CZE) for Purity and Mixture Analysis

Capillary electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. Capillary Zone Electrophoresis (CZE) is the most common mode of CE and is well-suited for the analysis of small molecules, including charged or polar compounds. It can be used to assess the purity of this compound and to analyze it within complex mixtures. The technique offers high efficiency, short analysis times, and requires only small sample volumes.

Compound Names Mentioned

Computational Chemistry and Theoretical Investigations of 4 Amino 3 Nitrobenzenethiol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular behavior of 4-amino-3-nitrobenzenethiol. These calculations solve the Schrödinger equation for the molecule, providing information about its energy, geometry, and electronic properties. The choice of theoretical method and basis set is crucial for obtaining accurate and reliable results.

Density Functional Theory (DFT) has become a popular method for computational studies of aromatic compounds due to its balance of accuracy and computational cost. science.govgrafiati.com The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed for calculations involving nitroaromatic compounds and their derivatives, as it often provides results that correlate well with experimental data. researchgate.netresearchgate.net

The selection of a basis set is equally important. A basis set is a set of mathematical functions used to build molecular orbitals. Pople-style basis sets, such as 6-31G(d,p) and the more extensive 6-311+G(d,p), are commonly used. researchgate.netsmf.mx The inclusion of polarization functions (d,p) allows for the description of non-spherical electron density distribution, which is critical for molecules with pi systems and polar bonds. Diffuse functions (+), which provide more radial flexibility, are important for accurately describing anions and systems with lone pairs, such as the sulfur and oxygen atoms in this compound. princeton.edu Correlation-consistent basis sets, like cc-pVDZ and aug-cc-pVTZ, developed by Dunning, offer a systematic way to approach the complete basis set limit, albeit at a higher computational expense. princeton.edu For studies involving heavy atoms or specific interactions, other basis sets like LanL2DZ may also be utilized. science.gov

| Basis Set | Description | Typical Application |

|---|---|---|

| 6-31G(d,p) | Double-zeta split-valence basis set with d-polarization functions on heavy atoms and p-polarization functions on hydrogen atoms. | Standard for geometry optimizations and frequency calculations of medium-sized organic molecules. |

| 6-311+G(d,p) | Triple-zeta split-valence basis set with diffuse functions (+) on heavy atoms and polarization functions (d,p). | Provides improved accuracy for energies, electron affinities, and systems with significant negative charge localization. smf.mx |

| cc-pVTZ | Correlation-consistent polarized triple-zeta basis set. | High-accuracy calculations where electron correlation effects are significant. |

| aug-cc-pVTZ | The cc-pVTZ basis set augmented with diffuse functions for all atoms. | Gold standard for high-accuracy calculations, especially for anions and non-covalent interactions. cam.ac.uk |

Ab initio methods are based on first principles without the use of empirical parameters. The Hartree-Fock (HF) method is the simplest ab initio approach, providing a foundational understanding of the electronic structure. grafiati.comresearchgate.net However, HF theory neglects electron correlation, which can be significant.

Møller-Plesset perturbation theory, particularly at the second order (MP2), is a common method to include electron correlation effects post-Hartree-Fock. researchgate.netsmf.mx MP2 calculations generally offer improved accuracy for molecular geometries and interaction energies compared to HF. ohio-state.eduacs.org While more computationally demanding than DFT, MP2 serves as a valuable benchmark for assessing the performance of different DFT functionals. smf.mx For substituted nitrobenzene (B124822) compounds, comparative studies using DFT/B3LYP and MP2 methods have been conducted to investigate structural and electronic properties. smf.mxsmf.mx

Molecular Orbital Analysis

Molecular orbital (MO) analysis provides a framework for understanding the electronic transitions and reactivity of a molecule.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wuxibiology.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. wuxibiology.comresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net In this compound, the electron-donating amino group is expected to raise the energy of the HOMO, while the electron-withdrawing nitro group is expected to lower the energy of the LUMO. researchgate.netrsc.org This combined effect would likely result in a relatively small HOMO-LUMO gap, indicating a molecule that is reactive and possesses interesting electronic properties. The thiol group also influences the frontier orbitals through its lone pairs and its ability to participate in conjugation.

| Molecule | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Benzene (B151609) | -6.75 | -1.15 | 5.60 |

| Aniline | -5.77 | -0.95 | 4.82 |

| Nitrobenzene | -7.51 | -2.81 | 4.70 |

| This compound (Predicted) | -6.10 | -3.10 | 3.00 |

Note: Values for Benzene, Aniline, and Nitrobenzene are representative literature values. researchgate.net The values for this compound are predicted based on substituent effects.

Natural Bond Orbital (NBO) analysis transforms the canonical delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure elements such as bonds, lone pairs, and core orbitals. uni-muenchen.deq-chem.com This method provides a quantitative picture of intramolecular bonding and charge transfer interactions. scirp.org

For this compound, NBO analysis can elucidate the hyperconjugative interactions between the filled (donor) and empty (acceptor) orbitals. Key interactions would include the delocalization of the nitrogen and sulfur lone pairs (donor NBOs) into the antibonding π* orbitals of the benzene ring (acceptor NBOs). Conversely, the strong electron-withdrawing nitro group would pull electron density from the ring's π system. nih.govresearchgate.net The strength of these interactions is estimated using second-order perturbation theory, where a larger stabilization energy (E(2)) indicates a more significant electronic delocalization. scirp.org This analysis reveals the electronic interplay between the amino, nitro, and thiol substituents and their collective effect on the aromatic ring. nih.govresearchgate.net

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N) | π* (Caromatic-Caromatic) | ~40-50 | n → π* (Donation from amino group) |

| LP (S) | π* (Caromatic-Caromatic) | ~20-30 | n → π* (Donation from thiol group) |

| π (Caromatic-Caromatic) | π* (N-O of NO2) | ~15-25 | π → π* (Withdrawal by nitro group) |

Note: These are hypothetical values based on typical NBO analyses of similar substituted aromatic systems. nih.govresearchgate.net

Electrostatic Potential Surface (MESP) Mapping and Charge Distribution

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.comimist.ma The MESP is mapped onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. imist.ma

For this compound, the MESP would show distinct regions of negative and positive potential. researchgate.net A region of high negative potential (Vmin) is expected around the oxygen atoms of the electron-withdrawing nitro group and, to a lesser extent, the nitrogen of the electron-donating amino group, due to the presence of lone pairs. mdpi.comacs.org The hydrogen atoms of the amino and thiol groups would exhibit positive potential, making them potential sites for hydrogen bonding. The aromatic ring itself will have its π-electron cloud's potential modified by the substituents, with electron density being pulled towards the nitro group and pushed by the amino group, affecting its susceptibility to electrophilic aromatic substitution. mdpi.comscispace.com

| Region on Molecule | Predicted MESP Value (kcal/mol) | Interpretation |

|---|---|---|

| Around Nitro Group Oxygens | -25 to -35 | Strongly negative, site for electrophilic attack or hydrogen bond donation. mdpi.com |

| Around Amino Group Nitrogen | -15 to -25 | Negative, site for electrophilic attack or hydrogen bond donation. acs.org |

| Around Amino Group Hydrogens | +20 to +30 | Positive, site for nucleophilic attack or hydrogen bond acceptance. |

| π-region above the ring | -5 to -15 | Negative potential modified by substituents, influencing aromatic reactivity. mdpi.com |

Note: Values are illustrative and based on general MESP studies of substituted benzenes. mdpi.comscispace.com

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a valuable computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov By partitioning the crystal electron density into molecular fragments, the Hirshfeld surface provides a three-dimensional picture of how a molecule interacts with its neighbors.

The analysis generates a surface mapped with properties like dnorm, which highlights regions of close intermolecular contact. scispace.com Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically representing hydrogen bonds and other strong interactions, while blue regions signify longer contacts. scispace.com For aromatic compounds containing amino and nitro groups, these interactions are crucial for stabilizing the crystal packing. nih.gov

Two-dimensional fingerprint plots derived from the Hirshfeld surface quantify the contribution of different types of intermolecular contacts. nih.gov While specific studies on this compound are not widely available, analysis of related nitro- and amino-substituted benzene derivatives reveals common interaction patterns. The most significant contributions typically arise from hydrogen-hydrogen (H···H), carbon-hydrogen (C···H), and oxygen-hydrogen (O···H) contacts. nih.gov The presence of the nitro group's oxygen atoms and the amino group's hydrogen atoms facilitates the formation of C–H···O and N–H···O hydrogen bonds, which are visible as distinct spikes in the fingerprint plots and as intense red spots on the dnorm map. nih.govnih.gov

Table 1: Representative Intermolecular Contact Contributions from Hirshfeld Surface Analysis for a Related Nitro-substituted Aromatic Amine. Data modeled after similar compounds reported in the literature. nih.gov

| Interaction Type | Contribution to Total Hirshfeld Surface (%) |

| H···H | 37.2% |

| C···H/H···C | 30.7% |

| O···H/H···O | 24.9% |

| N···H/H···N | 2.0% |

| C···O/O···C | 1.8% |

| Other | 3.4% |

Prediction of Spectroscopic Signatures and Vibrational Frequencies

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic characteristics of molecules. scirp.org By calculating the optimized molecular geometry and performing a subsequent frequency calculation, it is possible to obtain theoretical vibrational spectra (Infrared and Raman) that show strong agreement with experimental data after appropriate scaling. scirp.orgresearchgate.net

For a molecule like this compound, DFT calculations, often using the B3LYP functional with a basis set such as 6-311++G(d,p), can predict the frequencies of characteristic vibrational modes. scirp.org These calculations help in the precise assignment of experimental spectral bands. rsc.org Key predicted vibrations for this molecule would include the symmetric and asymmetric stretching of the nitro (NO₂) group, N-H stretching of the amino (NH₂) group, C-S stretching of the thiol group, and various aromatic C-C and C-H vibrations. longdom.org

Furthermore, the Gauge-Independent Atomic Orbital (GIAO) method can be employed to calculate theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), which are then compared to a reference standard like Tetramethylsilane (TMS). longdom.org The HOMO-LUMO energy gap, another critical parameter obtained from these calculations, provides insights into the molecule's electronic properties and reactivity. nih.gov

Table 2: Predicted Vibrational Frequencies and Assignments for a Structurally Similar Molecule (4-Methyl-3-nitrobenzoic acid) using DFT. Data adapted from theoretical studies on analogous compounds. scirp.org

| Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Vibrational Assignment |

| 3085 | 3090 | Aromatic C-H Stretch |

| 1698 | 1705 | C=O Stretch |

| 1535 | 1540 | NO₂ Asymmetric Stretch |

| 1355 | 1360 | NO₂ Symmetric Stretch |

| 1290 | 1295 | C-O Stretch |

| 830 | 835 | C-N Stretch |

| 750 | 755 | C-H Out-of-plane Bend |

Theoretical Elucidation of Reaction Mechanisms and Transition States

Theoretical chemistry is instrumental in mapping out the reaction coordinates, identifying intermediates, and calculating the structures and energies of transition states for chemical reactions. nih.gov For thiophenol derivatives, computational studies have provided crucial insights into reaction mechanisms such as catalytic coupling and reduction. nih.gov

A prominent example is the plasmon-driven dimerization of 4-nitrobenzenethiol (a closely related compound) to p,p'-dimercaptoazobenzene (DMAB) on metal surfaces. researchgate.netacs.org DFT calculations have been employed to model this reaction on silver clusters. nih.gov These studies optimize the geometries of the reactants, intermediates, transition states, and products. nih.gov By calculating the free energies at each step, researchers can determine the activation free energy (ΔG‡) and elucidate the most favorable reaction pathway. acs.org Such calculations have shown that the key step is the elimination of oxygen atoms from the nitro group and that the reaction is facilitated by light irradiation. nih.gov The identification of a negative or imaginary vibrational frequency is a critical step in confirming that a calculated structure is a true transition state rather than an energy minimum. bu.edu

These computational approaches allow for the investigation of factors like substituent effects on reaction barriers. acs.orgresearchgate.net For this compound, theoretical modeling could predict how the amino and thiol groups influence the reduction of the nitro group or its participation in coupling reactions.

Investigation of Non-Linear Optical (NLO) Properties

Molecules possessing both electron-donating groups (like -NH₂ and -SH) and electron-accepting groups (like -NO₂) connected by a π-conjugated system are prime candidates for materials with significant non-linear optical (NLO) properties. nih.gov These properties are essential for applications in optoelectronics and photonics. researchgate.net

Computational chemistry, specifically DFT, allows for the prediction of NLO properties by calculating the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.netnih.gov A large hyperpolarizability value is indicative of a strong NLO response. nih.gov Theoretical studies on similar donor-acceptor substituted benzenes, such as nitroaniline isomers, show that the arrangement of the donor and acceptor groups significantly impacts the NLO properties. nih.gov The intramolecular charge transfer (ICT) from the donor to the acceptor group is a key factor that enhances hyperpolarizability. acs.org

Calculations for this compound would likely reveal a substantial β value due to the combined electron-donating strength of the amino and thiol groups and the strong electron-accepting nature of the nitro group. The HOMO-LUMO energy gap is also inversely related to the hyperpolarizability; a smaller gap generally leads to a larger β value. nih.gov

Table 3: Theoretically Calculated NLO Properties for Nitroaniline Isomers (Related Donor-Acceptor Systems). Data adapted from the literature for comparison. nih.gov

| Compound | Dipole Moment (μ) (D) | First Hyperpolarizability (β) (10⁻³⁰ esu) |

| ortho-Nitroaniline | 4.1 | 7.45 |

| meta-Nitroaniline | 5.2 | 2.87 |

| para-Nitroaniline | 6.5 | 29.1 |

| Urea (Reference) | ~1.4 | ~0.37 |

Reactivity and Reaction Pathways of 4 Amino 3 Nitrobenzenethiol

Redox Chemistry of the Nitro and Thiol Groups

The presence of both an electron-withdrawing nitro group and an electron-donating amino group on the same aromatic ring, in addition to a reactive thiol moiety, imparts a rich redox chemistry to 4-amino-3-nitrobenzenethiol.

Reduction of the Nitro Group to Amino and Subsequent Transformations

The selective reduction of the nitro group in this compound to a primary amine yields 3,4-diaminobenzenethiol (B1600230). This transformation is a critical step in the synthesis of various heterocyclic compounds and other complex organic molecules. A variety of reducing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and reaction conditions.

Commonly used methods for the reduction of aromatic nitro groups to amines include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel. Chemical reducing agents such as tin(II) chloride (SnCl₂) in acidic media, or iron (Fe) in the presence of an acid, are also effective. For instance, the reduction of similar nitro-aromatic compounds has been successfully achieved using iron powder in an acidic solution, such as dilute hydrochloric acid, with the reaction proceeding under reflux conditions.

The resulting product, 3,4-diaminobenzenethiol, is a versatile intermediate. The two adjacent amino groups can readily participate in condensation reactions with various electrophiles to form five- or six-membered heterocyclic rings. For example, reaction with carboxylic acids or their derivatives can lead to the formation of benzimidazoles, while reaction with 1,2-dicarbonyl compounds can yield quinoxalines. The thiol group can also be a site for further functionalization.

| Reducing Agent | Typical Conditions | Product |

| H₂/Pd-C | Methanol or Ethanol, Room Temperature, Atmospheric Pressure | 3,4-diaminobenzenethiol |

| SnCl₂/HCl | Concentrated HCl, Ethanol, Reflux | 3,4-diaminobenzenethiol |

| Fe/HCl | Dilute HCl, Ethanol/Water, Reflux | 3,4-diaminobenzenethiol |

Oxidation Reactions Involving the Thiol Moiety

The thiol group (-SH) of this compound is susceptible to oxidation, a common reaction for thiols. The primary oxidation product is the corresponding disulfide, which is formed through the coupling of two thiol molecules. This reaction can be initiated by a variety of oxidizing agents, including mild oxidants like hydrogen peroxide, iodine, or even atmospheric oxygen, often catalyzed by metal ions.

The oxidation of thiols to disulfides can proceed through a one-electron or a two-electron pathway. In a one-electron process, a thiyl radical (RS•) is formed as an intermediate, and two such radicals can then combine to form the disulfide bond (RS-SR). In a two-electron mechanism, the thiol is oxidized to a sulfenic acid (RSOH) intermediate, which then reacts with another thiol molecule to yield the disulfide and water.

The resulting disulfide from this compound would be 4,4'-diamino-3,3'-dithiobis(nitrobenzene). The stability and further reactivity of this disulfide would be influenced by the presence of the amino and nitro groups on the aromatic rings.

| Oxidizing Agent | Reaction Type | Primary Product |

| Oxygen (O₂) | Aerobic Oxidation | Disulfide |

| Hydrogen Peroxide (H₂O₂) | Mild Oxidation | Disulfide |

| Iodine (I₂) | Halogen-mediated Oxidation | Disulfide |

Photochemical Transformations and Plasmon-Catalyzed Reactions

The interaction of this compound with light, particularly in the presence of plasmonic nanostructures, can induce a range of unique and efficient chemical reactions. These transformations are driven by the generation of energetic charge carriers ("hot" electrons and holes) upon the excitation of localized surface plasmon resonances (LSPRs) in metallic nanoparticles (e.g., gold or silver).

Surface-Induced Photoreduction Mechanisms

When adsorbed on the surface of plasmonic nanoparticles, this compound can undergo photoreduction. The mechanism involves the generation of hot electrons in the metal nanoparticle upon light irradiation. These energetic electrons can then tunnel into the adsorbed molecules, initiating reduction reactions. researchgate.net

In the case of molecules containing a nitro group, such as 4-nitrobenzenethiol (a related compound), this process has been shown to lead to the reduction of the nitro group to an amino group. researchgate.net The efficiency of this photoreduction is dependent on several factors, including the wavelength of the excitation light, the material and morphology of the plasmonic substrate, and the surrounding environment. iphy.ac.cn Studies on 4-nitrobenzenethiol have shown that plasmon-induced heating can also play a significant role in these photocatalytic conversions. acs.org

Dimerization Pathways (e.g., to 4,4′-Dimercaptoazobenzene)

A prominent reaction pathway for aromatic thiols under plasmon-catalyzed conditions is dimerization to form azobenzene (B91143) derivatives. For instance, 4-aminothiophenol (B129426) is known to dimerize to 4,4′-dimercaptoazobenzene upon irradiation in the presence of silver or gold nanoparticles. acs.org Similarly, 4-nitrobenzenethiol has also been observed to convert to 4,4′-dimercaptoazobenzene, which involves both the reduction of the nitro groups and the formation of the azo bridge. iphy.ac.cn

For this compound, a plausible dimerization pathway would lead to the formation of 4,4'-diamino-3,3'-dithio-azobenzene. This transformation would involve the reductive coupling of the nitro groups of two molecules to form the characteristic -N=N- azo linkage. This reaction is believed to be driven by the hot electrons and/or holes generated by the plasmonic nanoparticles. acs.org

Investigation of Hot Electron Generation and Charge Transfer Mechanisms

The fundamental driving force behind these plasmon-catalyzed reactions is the generation of hot electrons and their subsequent transfer to the adsorbed molecules. When a plasmonic nanoparticle is illuminated with light of a frequency that matches its LSPR, the collective oscillation of conduction electrons is excited. This plasmon can then decay non-radiatively, creating a population of high-energy electrons (hot electrons) and holes. acs.org

| Parameter | Influence on Plasmon-Catalyzed Reactions |

| Excitation Wavelength | Must overlap with the LSPR of the nanoparticles for efficient hot electron generation. nih.gov |

| Nanoparticle Material (Au, Ag, Cu) | Affects the LSPR wavelength and the catalytic activity of the surface. nih.gov |

| Nanoparticle Morphology | Influences the strength and location of the electromagnetic field enhancement ("hot spots"). |

| Adsorbate Orientation | Determines the efficiency of charge transfer between the nanoparticle and the molecule. |

Nucleophilic and Electrophilic Aromatic Substitution Reactions

The reactivity of the aromatic ring in this compound towards substitution reactions is complex, owing to the presence of both activating and deactivating groups.

Nucleophilic Aromatic Substitution (SNAr):

The benzene (B151609) ring of this compound is activated for nucleophilic aromatic substitution. This is primarily due to the presence of the strongly electron-withdrawing nitro group. SNAr reactions typically require an electron-deficient aromatic ring and a good leaving group (like a halide). nih.govyoutube.com While this compound does not inherently possess a leaving group on the ring, its derivatives, such as a halogenated analogue, would be highly susceptible to nucleophilic attack.

The nitro group strongly activates the positions ortho and para to it for nucleophilic attack by stabilizing the negative charge of the intermediate Meisenheimer complex. nih.gov In a hypothetical derivative, such as 4-amino-5-chloro-3-nitrobenzenethiol, a nucleophile would preferentially attack the carbon bearing the chlorine atom, which is ortho to the nitro group. The amino and thiol groups, being electron-donating, generally deactivate the ring towards nucleophilic attack but would influence the reaction kinetics.

Electrophilic Aromatic Substitution (SEAr):

Electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich benzene ring. wikipedia.org The outcome of such reactions on this compound is determined by the directing effects of the existing substituents.

Amino (-NH₂) Group: A very strong activating group, directing incoming electrophiles to the ortho and para positions.

Thiol (-SH) Group: An activating group, also directing ortho and para.

Nitro (-NO₂) Group: A strong deactivating group, directing incoming electrophiles to the meta position. libretexts.org

The positions on the ring are influenced as follows:

C1 (-SH): Substituted.

C2: Ortho to -SH, meta to -NH₂, and meta to -NO₂.

C3 (-NO₂): Substituted.

C4 (-NH₂): Substituted.

C5: Para to -SH, ortho to -NH₂, and ortho to -NO₂.

C6: Ortho to -SH, meta to -NH₂, and para to -NO₂.

The powerful activating and ortho-, para-directing effects of the amino and thiol groups dominate the deactivating, meta-directing effect of the nitro group. libretexts.org The primary sites for electrophilic attack would be the positions most strongly activated by the -NH₂ and -SH groups. Therefore, substitution is most likely to occur at position C5, which is para to the thiol group and ortho to the highly activating amino group. Position C2 is another potential site, though it is sterically more hindered. Reactions like halogenation, nitration, or sulfonation would be expected to yield predominantly the 5-substituted product. masterorganicchemistry.comlibretexts.org

| Substituent | Type | Directing Effect |

| -NH₂ (Amino) | Activating | Ortho, Para |

| -SH (Thiol) | Activating | Ortho, Para |

| -NO₂ (Nitro) | Deactivating | Meta |

Derivatization via Amino and Thiol Functional Groups

The amino and thiol groups are the primary sites for derivatization reactions, allowing for the synthesis of a wide range of molecules with modified properties.

The primary amino group of this compound readily undergoes condensation reactions with aldehydes or ketones to form Schiff bases (imines). nih.govmdpi.com This reaction typically involves heating the reactants in a suitable solvent, often with acid catalysis. The nucleophilic amino group attacks the electrophilic carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N) of the imine. researchgate.net

This reaction provides a versatile method for introducing a wide variety of organic moieties onto the this compound core, enabling the synthesis of compounds for applications in materials science and as ligands for metal complexes. nih.gov

General Reaction for Schiff Base Formation:

Acylation:

The nucleophilic amino group can be easily acylated by reacting it with acylating agents such as acid chlorides or acid anhydrides. iosrjournals.orggoogle.com This reaction results in the formation of an amide linkage. For instance, reacting this compound with acetic anhydride (B1165640) would yield N-(4-mercapto-2-nitrophenyl)acetamide. This transformation is often used to protect the amino group during other synthetic steps or to modify the compound's electronic and biological properties. iosrjournals.org

| Reagent | Functional Group Formed | Product Example (with Acetic Anhydride) |

| Acid Anhydride (e.g., Acetic Anhydride) | Amide | N-(4-mercapto-2-nitrophenyl)acetamide |

| Acid Chloride (e.g., Benzoyl Chloride) | Amide | N-(4-mercapto-2-nitrophenyl)benzamide |

Sulfonamide Formation:

Similarly, the amino group can react with sulfonyl chlorides (e.g., benzenesulfonyl chloride) in the presence of a base to form sulfonamides. organic-chemistry.org This reaction, known as the Hinsberg test, is a reliable method for derivatizing primary amines. The resulting sulfonamide links the this compound structure to a sulfonyl group, which can significantly alter its chemical characteristics.

Complexation and Coordination Chemistry as a Ligand

This compound possesses multiple potential donor atoms, making it an interesting ligand for the formation of coordination complexes with metal ions. mdpi.com The soft sulfur atom of the thiol group, the nitrogen atom of the amino group, and the oxygen atoms of the nitro group can all potentially coordinate to a metal center.

The coordination behavior depends on the metal ion, the reaction conditions, and the deprotonation state of the ligand.

Thiolate Coordination: The thiol group can be deprotonated to form a thiolate (-S⁻), which is a strong, soft donor and readily binds to soft metal ions like Pd(II), Pt(II), Hg(II), and Cu(I). ornl.gov

Amino Coordination: The nitrogen atom of the amino group has a lone pair of electrons and can act as a Lewis base, coordinating to a variety of transition metal ions.

Nitro Group Coordination: While less common, the oxygen atoms of the nitro group can also participate in coordination, particularly with hard metal ions. researchgate.net

Due to the presence of multiple donor sites, this compound can function as:

A monodentate ligand, binding through either the sulfur or the nitrogen atom.

A bidentate chelating ligand, binding simultaneously through both the sulfur and nitrogen atoms to form a stable chelate ring with the metal ion.

A bridging ligand, linking two or more metal centers.

The specific coordination mode adopted will influence the geometry and properties of the resulting metal complex. The study of such complexes is relevant to areas like catalysis and materials science. mdpi.comresearchgate.net

Applications in Advanced Materials and Chemical Systems Research

Role as a Key Intermediate in Organic Synthesis

The distinct reactivity of its three functional groups—the nucleophilic thiol and amino groups, and the reducible nitro group—allows for its use as a strategic starting material in the synthesis of a variety of complex molecules.

A primary application of 4-amino-3-nitrobenzenethiol is its role as a precursor to 3,4-diaminobenzenethiol (B1600230). This transformation is typically achieved through the chemical reduction of the nitro group to a second amino group. The resulting ortho-diamino functionality is a cornerstone for the synthesis of various fused heterocyclic systems.

One of the most important applications of the resulting diaminobenzenethiol is in the synthesis of benzothiazoles. nih.gov The vicinal arrangement of an amino group and a thiol group allows for condensation reactions with aldehydes, carboxylic acids, acyl chlorides, and other carbonyl-containing compounds to form the thiazole (B1198619) ring fused to the benzene (B151609) core. organic-chemistry.orgekb.egnih.gov For instance, the reaction of a 2-aminothiophenol (B119425) with a carboxylic acid, often in the presence of a dehydrating agent like polyphosphoric acid (PPA), is a standard method for producing 2-substituted benzothiazoles. nih.gov

A synthetic route to this compound involves treating 2-nitro-4-thiocyanatoaniline (B119080) with potassium hydroxide (B78521) in ethanol. d-nb.info The subsequent reduction of the nitro group on this compound provides the 3,4-diaminobenzenethiol intermediate necessary for these heterocyclic syntheses.

The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, and its synthesis has been a subject of extensive research. nih.gov The Friedländer synthesis is a classic and versatile method for constructing quinoline rings, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound possessing an active α-methylene group. alfa-chemistry.comjk-sci.comwikipedia.org

While not a direct precursor in the traditional Friedländer reaction, this compound and its derivatives can serve as building blocks for quinoline synthesis. After reduction of the nitro group to form 3,4-diaminobenzenethiol, the resulting ortho-diamine structure can undergo reactions that lead to quinoline-type systems. Modified Friedländer syntheses can utilize precursors like 2-aminobenzyl alcohol, which can be generated from related nitro compounds. researchgate.net The amino group of this compound can participate in cyclocondensation reactions, and the thiol and nitro groups offer handles for introducing further complexity or directing the cyclization pathway.

The synthesis of quinolinecarbonitriles often utilizes starting materials such as o-aminobenzonitriles or o-bromobenzonitriles. rsc.orgzu.edu.egnih.gov Through strategic functional group interconversion, this compound can be envisioned as a starting point for these precursors, making it a potential, albeit indirect, building block for this class of heterocycles.

The structure of this compound is also conducive to the synthesis of other important heterocyclic and functional molecules.

Triazole Derivatives: The synthesis of 4-amino-1,2,4-triazole-3-thiols is a well-established area of heterocyclic chemistry. nih.gov Common synthetic strategies include the reaction of thiocarbohydrazide (B147625) with carboxylic acids or the cyclization of potassium dithiocarbazates with hydrazine (B178648) hydrate. ijcrt.orgtandfonline.comrsc.org The 4-amino group and the thiol group on the target compound are analogous to the functionalities present in these triazole systems. The amino group of this compound can be chemically transformed into a hydrazine or related moiety, which can then undergo cyclization with a carbon disulfide source to form the aminomercaptotriazole ring. rsc.orgdergipark.org.tr

Sulfonamide Derivatives: The synthesis of sulfonamides is a fundamental transformation in organic and medicinal chemistry. ekb.eg The most direct method involves the reaction of a primary or secondary amine with a sulfonyl chloride. The amino group of this compound is a primary amine and can readily react with various aryl or alkyl sulfonyl chlorides to form the corresponding sulfonamide derivatives. This reaction provides a straightforward method for incorporating the 4-mercapto-2-nitrophenyl moiety into larger molecular frameworks. An analogous process is seen in the synthesis of 2-aminophenol-4-sulfonamide, which proceeds through the amination of a substituted benzenesulfonyl chloride. google.com

| Target Compound Class | Key Intermediate | Relevant Synthetic Reaction | Role of this compound |

|---|---|---|---|

| Benzothiazoles | 3,4-Diaminobenzenethiol | Condensation with carbonyl compounds | Precursor via nitro group reduction nih.govd-nb.info |

| Quinolines | 2-Aminoaryl carbonyls/alcohols | Friedländer Synthesis | Potential building block after functional group modification nih.govresearchgate.net |

| Triazole-thiols | Acid hydrazides / Thiocarbohydrazide | Cyclization with CS₂/Hydrazine | Potential precursor for key intermediates ijcrt.orgrsc.org |

| Sulfonamides | Primary amine | Reaction with sulfonyl chlorides | Direct reactant via its amino group ekb.eg |

Formation and Functionalization of Self-Assembled Monolayers (SAMs)

The thiol group of this compound allows it to form strong covalent bonds with gold and other noble metal surfaces, leading to the spontaneous formation of well-ordered, single-molecule-thick films known as self-assembled monolayers (SAMs). youtube.com The aromatic nature of the molecule contributes to stabilizing intermolecular interactions within the monolayer. The presence of the nitro and amino groups provides chemical handles that can be addressed after the monolayer has been formed, enabling the creation of complex and functional surfaces.

The nitro group on the this compound molecule within a SAM is electrochemically active. It can be selectively reduced to an amino group by applying a specific negative potential to the underlying metal substrate. rsc.org This electrochemical reduction provides a powerful tool for controlling the chemical properties of the surface in-situ. rsc.orgacs.org The transformation from a nitro-terminated surface to an amino-terminated surface causes a significant change in surface properties, including wettability, chemical reactivity, and electrostatic charge.

Studies on similar molecules, such as 4-nitrothiophenol (B108094), show that structural changes in the SAM coincide with the reduction steps of the nitro group. acs.org This process converts an electron-withdrawing, relatively inert functionality into a basic and nucleophilic amino group. rsc.orgpku.edu.cn This amino group can then be used for subsequent chemical derivatization, for example, by coupling with carboxylic acids to form amides, effectively tethering new molecules to the surface in a controlled manner. researchgate.net

| Surface Functionality | Formation Method | Key Properties | Potential Applications |

|---|---|---|---|

| Nitro-terminated | Spontaneous self-assembly from solution | Electron-withdrawing, stable, defined dipole | Resist layer, precursor for amino surface |

| Amino-terminated | Electrochemical reduction of nitro-SAM rsc.org | Nucleophilic, basic, available for coupling | Biosensor fabrication, covalent immobilization of biomolecules researchgate.net |

| Patterned Nitro/Amino | Lithographic reduction of nitro-SAM nih.govkaist.ac.kr | Spatially defined regions of different chemistry | Surface engineering, fabrication of molecular templates researchgate.net |

The ability to switch the functionality of the SAM from a nitro to an amino group is the basis for creating chemically patterned surfaces. By using lithographic techniques, this conversion can be confined to specific, well-defined areas.

Chemical Lithography: This technique uses light or other stimuli to induce a chemical change in selected regions of the SAM. For instance, irradiation of a nitro-terminated aromatic SAM can selectively convert the nitro groups to amino groups in the exposed areas. kaist.ac.kr This creates a stable, binary chemical pattern of nitro and amino functionalities on the micrometer or nanometer scale. nih.gov

Electron Beam Lithography: A focused beam of electrons can be used to induce chemical changes or cross-linking in a SAM. oaepublish.com When applied to a nitro-terminated SAM, the electron beam can be used to write patterns of amino groups on the surface. These patterned SAMs can act as negative resists in nanolithography processes. oaepublish.com

These patterned surfaces serve as templates for the subsequent, spatially-selective assembly of other materials. For example, biomolecules or nanoparticles can be directed to bind only to the amino-terminated regions or the nitro-terminated regions, depending on the interaction chemistry. researchgate.netnih.gov This bottom-up fabrication approach is central to the development of biosensors, microarrays, and other advanced nanostructured devices.

Applications in Catalysis Research

The distinct functional groups of this compound provide multiple coordination sites and reactive centers, making it a versatile tool in the exploration of catalytic processes.

The thiol group is known for its strong affinity for various transition metals, forming stable metal-sulfur bonds. The amino group provides an additional nitrogen-based coordination site. mdpi.com Even the nitro group has been shown to bond to metal centers in certain complexes. researchgate.net By engaging one or more of these groups, this compound can form stable chelate structures with metal ions, influencing the catalytic activity and selectivity of the resulting complex.

The selective hydrogenation of nitroaromatics is a crucial industrial process for producing anilines, which are key intermediates in the manufacturing of dyes, pharmaceuticals, and polymers. The structure of this compound makes it an ideal substrate for investigating the mechanisms of such reactions, particularly concerning chemoselectivity. The challenge in hydrogenating functionalized nitroaromatics lies in reducing the nitro group without affecting other reducible groups or sensitive functionalities like halogens. acs.org

The catalytic hydrogenation process typically involves the adsorption of the nitro compound onto the surface of a metal catalyst (e.g., Pt, Pd, Co). acs.orgyoutube.com The presence of a thiol group in this compound can significantly influence this interaction. Organic thiols can be used to modify catalyst surfaces, controlling the selectivity of hydrogenation reactions. acs.org While thiols can sometimes poison catalysts, their controlled application can enhance performance. acs.orgexlibrisgroup.com Studying the hydrogenation of this compound can provide insights into how thiol-catalyst interactions affect the reaction pathway. The molecule allows for a direct examination of the competition between nitro group reduction and potential catalyst inhibition or modification by the thiol group.

The high chemoselectivity often observed in nitro group reduction is attributed to its strong electron-withdrawing nature, which facilitates the initial electron transfer steps in the reduction mechanism. rsc.org The table below summarizes various catalytic systems used for the selective hydrogenation of nitroarenes, highlighting the conditions and outcomes relevant to understanding the potential transformation of this compound.

| Catalyst System | Substrate Example | Key Findings/Mechanism Insight | Reference |

|---|---|---|---|

| Organic Thiol Modified Pt/TiO₂ | 4-Nitrostyrene | Surface modification with thiols switches selectivity entirely to the amino product by altering the catalyst's electronic and steric properties. | acs.org |

| Eosin Y (Photocatalyst) / TEOA | Functionalized Nitrobenzenes | A photoinduced electron transfer mechanism shows high chemoselectivity for the nitro group due to its superior electron-withdrawing ability. | rsc.org |

| Pt–V/C or Raney Co | Halogenated Nitroaromatics | Demonstrates high performance and selectivity in reducing the nitro group while preserving sensitive halogen substituents. Substrate concentration affects selectivity. | acs.org |

Development of Functional Materials and Probes

The unique combination of a surface-active group and electronically active substituents makes this compound a promising building block for functional materials and chemical sensors.

Organic molecules are at the heart of next-generation electronic devices, where their properties can be tuned through synthetic chemistry. This compound is a prime candidate for such applications due to three key features:

Thiol Anchor Group : The thiol (-SH) group readily forms a strong covalent bond with gold surfaces, a common electrode material in electronics. acs.org This allows for the creation of well-ordered self-assembled monolayers (SAMs), which are single-molecule-thick layers that can function as components in molecular circuits. acs.orgrsc.org

Donor-Acceptor Structure : The molecule contains a strong electron-donating group (-NH2) and a strong electron-withdrawing group (-NO2) on the same aromatic ring. This "push-pull" configuration creates a significant molecular dipole, a property that is highly desirable for creating materials with nonlinear optical (NLO) properties or for use in molecular rectifiers.

Aromatic Core : The benzene ring provides a rigid, conjugated scaffold that facilitates electron transport through the molecule.

SAMs of related molecules, such as 4-nitrothiophenol and p-aminothiophenol, have been extensively studied on gold surfaces to understand charge transport and surface chemistry. acs.orgnih.govuq.edu.au The structural changes in 4-nitrothiophenol SAMs can be controlled by applying an electrical potential, which induces the reduction of the nitro group. acs.org This electrochemical switching capability is a foundational concept for creating active molecular electronic components. The incorporation of this compound into such systems would offer a pre-functionalized platform with a built-in dipole, potentially enhancing device performance.

Colorimetric sensors provide a simple, visual method for detecting specific analytes, making them valuable for rapid, on-site testing. The functionality of this compound lends itself to the design of sensors that operate via distinct chemical transformations.

The core principle relies on a chemical reaction that alters the molecule's electronic structure, leading to a visible change in color. For this compound, two primary pathways exist:

Nitro Group Reduction : The reduction of the aromatic nitro group to an amino group causes a significant change in the molecule's absorption spectrum. This transformation can be triggered by specific reducing agents or electrochemical stimuli. A sensor based on this principle would exhibit a distinct color change upon exposure to the target analyte. The electrochemical reduction of the nitro group on a 4-nitrothiophenol-modified electrode has been well-documented. chemicalbook.com

Charge-Transfer Complex Formation : Electron-deficient nitroaromatic compounds can form colored Meisenheimer or charge-transfer complexes with electron-rich species. researchgate.net The amino group on this compound can act as an internal electron donor, but it can also interact with other analytes. More commonly, the electron-deficient nature of the nitro-substituted ring can be exploited. Sensors for nitroaromatic explosives often rely on the formation of a colored complex between the analyte and an amine-functionalized probe, which results in a detectable absorbance. researchgate.netresearchgate.net

The table below outlines various strategies for the colorimetric and fluorescent sensing of related nitroaromatic compounds, illustrating principles applicable to this compound.

| Sensing Probe/Material | Target Analyte | Sensing Mechanism | Detection Method | Reference |

|---|---|---|---|---|

| Amine-functionalized Magnetite Nanoparticles | TNT, Tetryl | Donor-acceptor interaction between electron-rich amine groups and electron-deficient nitroaromatics. | Colorimetric (Absorbance at 512 nm) | researchgate.net |

| Charge-Transfer Complex (CTC) of Imidazole and Picric Acid | Nitrobenzene (B124822) | Fluorescence quenching of the CTC upon interaction with nitrobenzene. | Fluorometric & Colorimetric | nih.govacs.org |

| Amine-protected Au@Ag Nanoparticles | Trinitrotoluene (TNT) | Formation of a Meisenheimer complex via charge transfer from the amine to the nitro compound. | Colorimetric (Paper Sensor) | researchgate.net |

| Orange Emissive Carbon Dots | 2,4,6-Trinitrophenol (TNP) | Fluorescence quenching and a distinct color change from pink to blue upon exposure to TNP. | Dual Colorimetric & Fluorometric | rsc.org |

Conclusion and Future Research Perspectives

Summary of Current Research Landscape

Currently, dedicated research on 4-amino-3-nitrobenzenethiol is limited. The scientific landscape is therefore primarily defined by extensive studies on related compounds, which serve as powerful predictors of its chemical behavior and potential applications. Nitroaromatic compounds are foundational intermediates in the synthesis of a vast array of industrial products, including dyes, polymers, pesticides, and pharmaceuticals. nih.govresearchgate.netresearchgate.net Their rich chemistry is dominated by the electron-withdrawing nature of the nitro group and its susceptibility to reduction. mdpi.com

Aromatic thiols are pivotal in materials science, particularly for their ability to form stable self-assembled monolayers (SAMs) on metal surfaces, a property leveraged in nanoscience and sensor technology. wikipedia.org Furthermore, recent studies have highlighted the emerging role of aryl thiols as potent organo-photocatalysts. acs.org The 2-aminobenzenethiol scaffold, a close relative, is a well-established precursor for the synthesis of benzothiazoles, a class of heterocyclic compounds exhibiting a wide spectrum of pharmacological activities. ijcrt.org